N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide
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Overview
Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is a complex organic compound that features a unique structure combining an imidazo-thiazole ring with a phenylbutanamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The compound N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide, also known as N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide, is a derivative of the fused imidazo[2,1-b][1,3]thiazole ring system . This class of compounds is known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents . .
Mode of Action
It is known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis . This suggests that the compound may interact with its targets in a way that influences the spatial orientation of other molecules, potentially affecting their function.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, given the noted anticancer activity of similar compounds .
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound’s action results in the inhibition of cell growth and proliferation, which is a common mechanism of action for anticancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The process begins with the preparation of the imidazo[2,1-b]thiazole core, which is achieved through the cyclization of 2-aminothiazoles with appropriate bromo ketones . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known anthelmintic that shares the imidazo[2,1-b]thiazole core structure.
Imidazo[2,1-b]thiazole derivatives: These include compounds with anticancer, antiviral, and antimicrobial activities.
Uniqueness
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is unique due to its specific combination of the imidazo-thiazole ring with a phenylbutanamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-2-18(15-7-4-3-5-8-15)20(25)22-17-10-6-9-16(13-17)19-14-24-11-12-26-21(24)23-19/h3-10,13-14,18H,2,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZMHSDHDCJPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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